molecular formula C18H14BrN5O3 B2986137 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide CAS No. 1052605-48-7

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide

Numéro de catalogue: B2986137
Numéro CAS: 1052605-48-7
Poids moléculaire: 428.246
Clé InChI: XZDGVDMXIMBFSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of polycyclic heterocyclic molecules featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a diketone system. The structure includes a 4-bromophenyl substituent at position 5 and an N-phenylacetamide group at position 1. The bromine atom at the para position of the phenyl ring may enhance lipophilicity and influence binding affinity through halogen bonding, while the acetamide moiety could contribute to solubility and metabolic stability.

Propriétés

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O3/c19-11-6-8-13(9-7-11)24-17(26)15-16(18(24)27)23(22-21-15)10-14(25)20-12-4-2-1-3-5-12/h1-9,15-16H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDGVDMXIMBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H15BrN4O3\text{C}_{17}\text{H}_{15}\text{BrN}_4\text{O}_3

This structure features a triazole moiety which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its potential in these areas.

1. Anti-inflammatory Activity

Studies have demonstrated that triazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound under investigation has shown promising results in reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .

2. Anticancer Properties

The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. A notable study indicated that derivatives with similar structural features demonstrated significant cytotoxicity against leukemia cells . The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

3. Antimicrobial Activity

The compound's structural similarity to other triazole derivatives suggests potential antimicrobial properties. Research on related compounds has shown effectiveness against a variety of pathogenic bacteria . Further studies are needed to establish the specific antimicrobial efficacy of this compound.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the anti-inflammatory effects in vitro; significant inhibition of TNF-α production was observed at concentrations as low as 1 µM .
Study 2Investigated anticancer activity against leukemia cell lines; IC50 values indicated potent cytotoxicity .
Study 3Assessed antimicrobial properties; showed effectiveness against Gram-positive bacteria similar to established antibiotics .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. The triazole ring is believed to play a critical role in interacting with biological targets.

Key Mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes which are crucial in inflammatory processes.
  • Apoptosis Induction : Compounds with similar structures have triggered apoptotic pathways in cancer cells through mitochondrial dysfunction .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Hypothetical Physicochemical Comparison

Feature Target Compound Chloro-Methylphenyl Analog (CAS 1009200-90-1)
Core Structure Pyrrolo-triazol-dione Identical
Aryl Substituent 4-Bromophenyl 3-Chloro-4-methylphenyl
Calculated logP (Est.) ~3.2 ~2.9
Potential Binding Moieties Bromine (halogen bond donor) Chlorine (weaker halogen bond), methyl (steric)

Functional Analog: Triazino[5,6-b]indol-3-yl Pyrazole Derivative (Compound 41, Molecules 2013)

This compound features a triazino-indole core instead of a pyrrolo-triazol-dione system. Key contrasts include:

  • Heterocyclic System: The triazino-indole core provides a planar, electron-rich aromatic system, favoring intercalation or π-π stacking interactions, unlike the non-aromatic, fused diketone-pyrrolo-triazole in the target compound.
  • The target compound’s pyrrolo-triazol-dione core may instead favor kinase inhibition due to ATP-binding site compatibility .

Table 2: Core Structure and Hypothetical Target Implications

Feature Target Compound Triazino-Indole Derivative (Compound 41)
Core Aromaticity Non-aromatic (diketone) Fully aromatic
Key Interactions Halogen bonding, H-bonding π-π stacking, intercalation
Hypothetical Target Kinases (e.g., JAK2, EGFR) DNA-processing enzymes (e.g., topoisomerase)

Research Implications and Limitations

While direct data for the target compound are sparse, structural comparisons suggest:

  • Substituent Optimization : The 4-bromophenyl group may offer superior target engagement compared to chloro-methylphenyl analogs in kinase inhibition due to stronger halogen bonding.
  • Core Flexibility: The pyrrolo-triazol-dione system’s non-aromatic nature could allow conformational adaptability, enhancing selectivity over rigid scaffolds like triazino-indoles.

Further studies should prioritize synthesizing the target compound and evaluating its activity against kinase panels, leveraging insights from these analogs.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing experimental conditions .
  • Data Example :

ParameterRange TestedOptimal Value
Temperature60–120°C90°C
SolventDMF, THF, MeCNDMF
Reaction Time12–48 h24 h

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm the pyrrolotriazolone core and bromophenyl substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-PDA ensures purity (>98%). For crystallinity assessment, XRD is critical if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data in biological activity assays for this compound be resolved?

  • Methodological Answer : Apply multi-omics validation (e.g., transcriptomics/proteomics) to confirm target engagement. Use kinetic solubility assays to rule out false negatives from aggregation. If in vitro/in vivo discrepancies arise, employ physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance or tissue distribution .
  • Case Study : A 2024 study resolved conflicting IC₅₀ values (µM vs. nM) by identifying assay-specific interference from residual DMSO, resolved via lyophilization and reconstitution in buffer .

Q. What computational approaches are suitable for predicting the reactivity of the triazolone moiety in catalytic applications?

  • Methodological Answer : Combine density functional theory (DFT) with machine learning (ML) -driven cheminformatics to model electron-deficient triazolone behavior. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites or train ML models on triazolone reaction databases to predict regioselectivity .

Q. How can process control systems be integrated for scalable synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Implement continuous-flow reactors with in-line PAT (Process Analytical Technology, e.g., FTIR/Raman) to monitor intermediates in real time. Use model predictive control (MPC) algorithms to adjust flow rates and temperatures dynamically, minimizing epimerization risks .

Data Management and Validation

Q. What frameworks ensure reproducibility in kinetic studies of this compound’s degradation?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) with metadata templates for kinetic parameters (e.g., Arrhenius plots, half-lives). Use blockchain-secured lab notebooks (e.g., LabArchives) to timestamp raw data and prevent tampering .

Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?

  • Methodological Answer : Perform sensitivity analysis on computational models to identify underestimated factors (e.g., solvent entropy effects). Validate with microkinetic modeling that integrates experimental rate constants. If deviations persist, re-examine basis sets or solvation models in DFT calculations .

Safety and Compliance

Q. What safety protocols are critical for handling bromophenyl intermediates during synthesis?

  • Methodological Answer : Follow Chemical Hygiene Plan (CHP) guidelines for brominated aromatics, including fume hood use, PPE (nitrile gloves, goggles), and waste neutralization protocols (e.g., NaHCO₃ for acid quenching). Conduct LC-MS monitoring of airborne particulates to ensure exposure limits are met .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.